molecular formula C17H22N2O3S B4617466 1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine

1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine

Cat. No.: B4617466
M. Wt: 334.4 g/mol
InChI Key: ODYGPCHIEAEXHZ-UHFFFAOYSA-N
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Description

1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.13511374 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine A2B Receptor Antagonists

A series of compounds including 1-ethyl and 1-propyl derivatives related to piperazine were synthesized and characterized for their affinity and selectivity towards A2B adenosine receptors. These compounds demonstrated subnanomolar affinity and high selectivity, making them potent A2B antagonists. This research highlights the potential application of these compounds in developing new pharmacological tools for studying adenosine receptors, which are implicated in various physiological and pathological processes such as inflammation, cardiovascular diseases, and cancer (Borrmann et al., 2009).

Synthesis and Therapeutic Applications

The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives was reported, demonstrating good enzyme inhibitory activity and activity against various bacterial strains. This study presents the compounds' potential as therapeutic agents, especially for conditions requiring enzyme inhibition or antibacterial action (Hussain et al., 2017).

Cytochrome P450 Enzyme Metabolism

Research on Lu AA21004, a novel antidepressant, involved studying its metabolism in human liver microsomes and identifying the cytochrome P450 enzymes responsible for its oxidative metabolism. This research is crucial for understanding the metabolic pathways of new therapeutic agents and their potential interactions with other drugs (Hvenegaard et al., 2012).

Antibacterial Agents

The preparation and antibacterial activity of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids were explored. These compounds showed significant activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their potential as new antibacterial agents (Matsumoto & Minami, 1975).

Chelating Agents

The sulfomethylation of di-, tri-, and polyazamacrocycles was described as a route to synthesize mixed-side-chain macrocyclic chelates. These chelates can be used in various applications, including as contrast agents in magnetic resonance imaging (MRI) or as therapeutic agents (van Westrenen & Sherry, 1992).

Antiproliferative Agents

The synthesis of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety was reported. These compounds exhibited moderate to good antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for antitumor agent development (Fu et al., 2017).

Properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-2-15-5-7-17(8-6-15)23(20,21)19-11-9-18(10-12-19)14-16-4-3-13-22-16/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYGPCHIEAEXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.